Alverine hydrochloride

Vue d'ensemble

Description

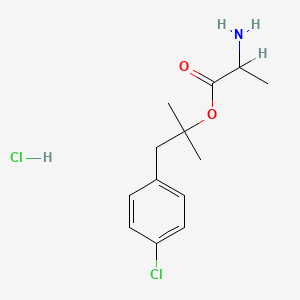

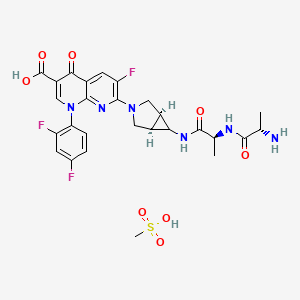

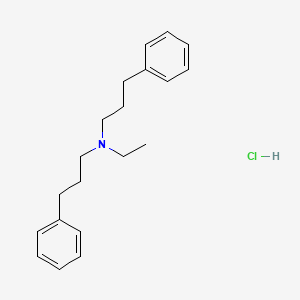

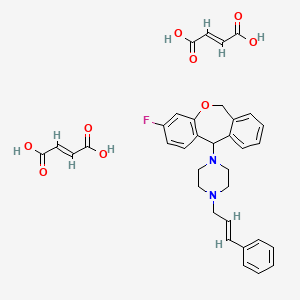

Alverine hydrochloride is the hydrochloride salt of alverine. It has a role as an antispasmodic drug. It is a hydrochloride and an organoammonium salt. It contains an alverine(1+).

Applications De Recherche Scientifique

Anti-Inflammatory Functions

Alverine hydrochloride, primarily known as a smooth muscle relaxant, has been studied for its anti-inflammatory properties. Research indicates that alverine can reduce inflammatory responses by targeting Src in the NF-κB pathway. This discovery offers new insights into the development of anti-inflammatory drugs (Lee et al., 2020).

Pharmacokinetic and Metabolic Profile

Studies have explored the pharmacokinetics and metabolism of alverine citrate, revealing its high pharmacokinetic variability. Investigations into the metabolic profile of alverine show that hydroxylation to the active metabolite 4-hydroxy alverine is a key process, indicating a significant role in its pharmacological activity (Rizea‐Savu et al., 2021).

Activation of HNF4α

Alverine has been identified as an activator of the nuclear receptor transcription factor HNF4α. This discovery suggests a novel mechanism of action for alverine, potentially leading to new therapeutic applications for diseases responsive to HNF4α activators, such as inflammatory bowel disease and diabetes (Lee et al., 2013).

Improvement of Drug Solubility

Research into improving alverine’s water solubility led to the development of ionic liquids incorporating alverine as the cation. This approach significantly increased its solubility compared to its free drug form, offering potential for enhanced drug delivery systems (Fernández-Stefanuto et al., 2020).

Potential Antidepressant Effects

Alverine has been explored as a potential antidepressant through network-based drug repositioning. This approach identified alverine as having antidepressant-like effects, with primary sites of action including serotonin and norepinephrine transporters and receptors. This finding opens up possibilities for its use in treating depression (Zhang et al., 2018).

Propriétés

Numéro CAS |

5982-87-6 |

|---|---|

Nom du produit |

Alverine hydrochloride |

Formule moléculaire |

C20H28ClN |

Poids moléculaire |

317.9 g/mol |

Nom IUPAC |

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H |

Clé InChI |

ZKRKHXXSBDSIKQ-UHFFFAOYSA-N |

SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |

SMILES canonique |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |

Apparence |

Solid powder |

Autres numéros CAS |

5982-87-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

150-59-4 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)